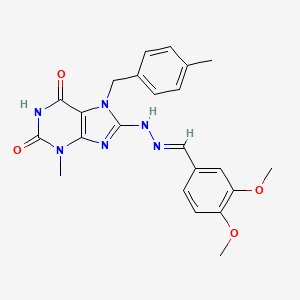
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multitarget Drug Design for Neurodegenerative Diseases
Compounds with structures similar to the target compound have been investigated for their potential as multitarget drugs for neurodegenerative diseases. One study designed and synthesized tricyclic xanthine derivatives, closely related to the target compound, as dual-target-directed adenosine receptor antagonists. These compounds showed potent inhibition of adenosine A1 and A2A receptors as well as monoamine oxidases (MAO), suggesting their applicability in symptomatic and disease-modifying treatments of neurodegenerative diseases like Parkinson's and Alzheimer's. The ability to act on multiple targets relevant to neurodegenerative diseases could offer advantages over single-target therapeutics (Brunschweiger et al., 2014).
Synthesis of Structural Blocks for Novel Structures
Research on methoxybenzylidene derivatives, akin to the functional groups in the target compound, has led to the development of novel structural blocks for synthesizing diverse chemical structures. For instance, the reactions of methoxybenzylidene derivatives with nucleophilic reagents resulted in the preparation of bis(methoxybenzylidene)hydrazines, amides, and hydrazides. These structural blocks are suitable for use in creating a variety of structures, demonstrating the compound's utility in synthetic organic chemistry and potentially in drug design (Tetere et al., 2011).
Anticancer, Anti-HIV-1, and Antimicrobial Agents
Further research into substituted purine derivatives, which share a core structural motif with the target compound, has shown significant in vitro anticancer, anti-HIV-1, and antimicrobial activities. These studies indicate the potential of such compounds to serve as leads for the development of new therapeutic agents against a range of diseases. The exploration of different substituents on the purine nucleus has led to compounds with potent biological activities, highlighting the versatility and potential of these chemical structures in medicinal chemistry (Rida et al., 2007).
Propriétés
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-14-5-7-15(8-6-14)13-29-19-20(28(2)23(31)26-21(19)30)25-22(29)27-24-12-16-9-10-17(32-3)18(11-16)33-4/h5-12H,13H2,1-4H3,(H,25,27)(H,26,30,31)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFTXDCJTPCLBA-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

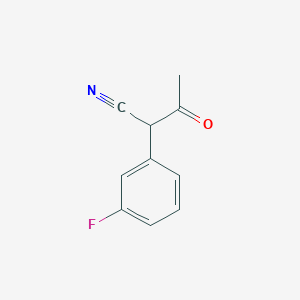
![[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2427993.png)

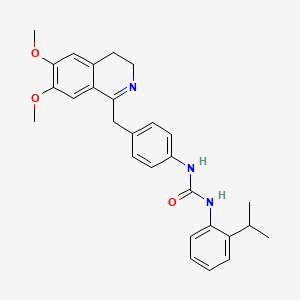
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)
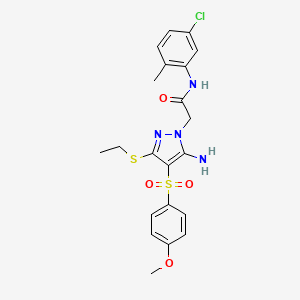
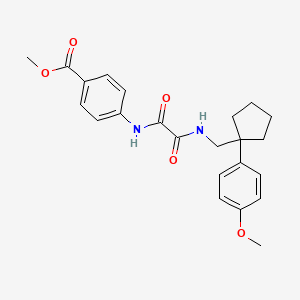
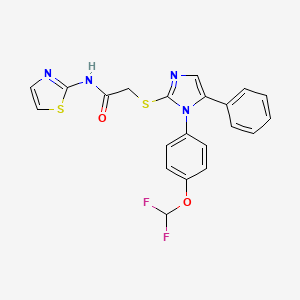
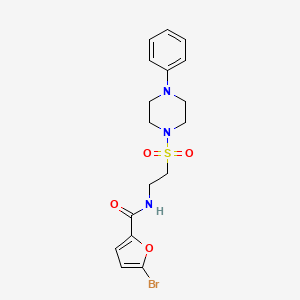
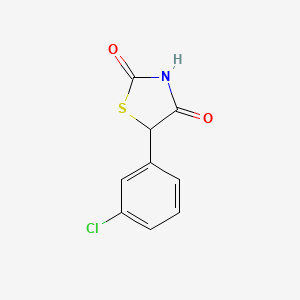
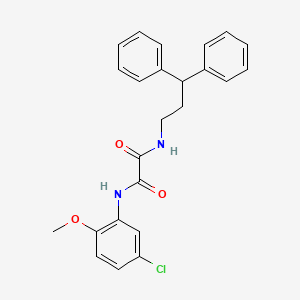
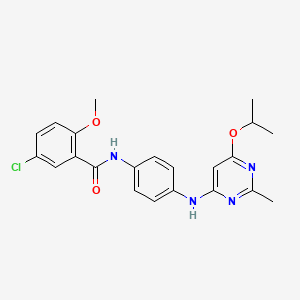
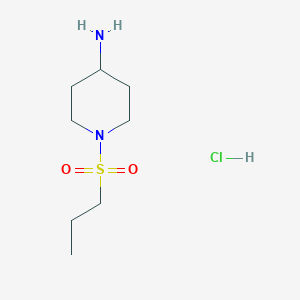
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)